molecular formula C24H43NO13 B609305 m-PEG9-NHS ester CAS No. 1316189-13-5

m-PEG9-NHS ester

Cat. No. B609305
M. Wt: 553.6
InChI Key: PHNXKFXTQIHOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG9-NHS ester is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of m-PEG9-NHS ester involves the use of an NHS ester linker, which can be used to label primary amines bearing biomolecules . The mPEG modification increases the aqueous solubility of the resulting compound .


Molecular Structure Analysis

The molecular structure of m-PEG9-NHS ester is represented by the chemical formula C24H43NO13 . It has a molecular weight of 553.6 .


Chemical Reactions Analysis

The NHS ester in m-PEG9-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This makes it a versatile tool in protein biology methods .


Physical And Chemical Properties Analysis

M-PEG9-NHS ester has a chemical formula of C24H43NO13 and a molecular weight of 553.6 . It is soluble in DMSO, DCM, and DMF .

Scientific Research Applications

Bioactive Hydrogels and Regenerative Medicine

m-PEG9-NHS ester is utilized in the creation of bioactive hydrogels, particularly for regenerative medicine applications. One study demonstrated its use in functionalizing bioactive factors for incorporation into poly(ethylene glycol) (PEG) hydrogels. This application is crucial in controlling bioactivity and enhancing cell-material interactions, which is beneficial for tissue engineering and wound healing (Browning et al., 2013).

Drug Delivery Systems

In the field of drug delivery, m-PEG9-NHS ester plays a vital role in PEGylation, a process of attaching PEG chains to drugs or biologically active molecules. This modification enhances the bioavailability and reduces immunogenicity of therapeutic agents, as explored in a study by Crafts et al., 2016. This application is significant for developing more efficient and less immunogenic drug delivery systems (Crafts et al., 2016).

Injectable Hydrogels for Biomedical Applications

m-PEG9-NHS ester is used in the development of injectable hydrogels with dual redox responsive properties. A study by Gong et al. highlighted its application in designing hydrogels that can encapsulate and release drugs in a controlled manner. This property is especially advantageous for targeted drug delivery and stimuli-responsive release in various biomedical fields (Gong et al., 2017).

Hydrogels for Cell Encapsulation and Implantation

Another application of m-PEG9-NHS ester is in the formation of hydrogels through oxo-ester mediated chemical ligation. This technique is used for in-vitro cell encapsulation and in-vivo implantation, providing a promising strategy for hydrogel cross-linking in biological contexts. Such hydrogels are relevant for applications in tissue repair and drug delivery (Strehin et al., 2013).

Peptide and Protein Functionalization

m-PEG9-NHS ester is also employed in the functionalization of peptides and proteins. Silva et al. discussed its use in amino-sulfhydryl stapling, enabling selective modifications of peptides and proteins. This method has potential applications in the design of functional bioconjugates for therapeutic and diagnostic purposes (Silva et al., 2021).

Nanohydrogels for Cancer Therapy

In cancer therapy, m-PEG9-NHS ester has been used to develop pH-responsive nanohydrogels for the delivery of anticancer drugs. Farzanfar et al. demonstrated the use of these nanohydrogels in effectively loading and releasing methotrexate, indicating their potential as efficient carriers for cancer treatment (Farzanfar et al., 2021).

Safety And Hazards

The safety data sheet for m-PEG9-NHS ester suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

M-PEG9-NHS ester is primarily used for research purposes . Its ability to label primary amines in proteins and other molecules makes it a valuable tool in the field of bioconjugation . Future research may explore new applications of this compound in the synthesis of PROTACs and other bioconjugates.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNXKFXTQIHOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG9-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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